benzyl N-[1-[cyclohexyl(cyclohexylcarbamoyl)amino]-3-methyl-1-oxobutan-2-yl]carbamate
Description
Benzyl N-[1-[cyclohexyl(cyclohexylcarbamoyl)amino]-3-methyl-1-oxobutan-2-yl]carbamate is a synthetic carbamate derivative characterized by a central butan-2-yl scaffold. Key structural features include:
- Benzyl carbamate group: A benzyloxycarbonyl (Cbz) protecting group attached via a carbamate linkage.
- Cyclohexylcarbamoyl substituent: A cyclohexyl group bound to a carbamoyl moiety, which is further linked to the butan-2-yl backbone.
- Methyl branching: A 3-methyl group on the butan-2-yl chain, influencing steric and electronic properties.
Potential applications may include enzyme inhibition (e.g., cathepsin L, HDACs) or psychoactive effects, as seen in structurally related carboxamides () .
Properties
CAS No. |
19746-19-1 |
|---|---|
Molecular Formula |
C26H39N3O4 |
Molecular Weight |
457.6 g/mol |
IUPAC Name |
benzyl N-[1-[cyclohexyl(cyclohexylcarbamoyl)amino]-3-methyl-1-oxobutan-2-yl]carbamate |
InChI |
InChI=1S/C26H39N3O4/c1-19(2)23(28-26(32)33-18-20-12-6-3-7-13-20)24(30)29(22-16-10-5-11-17-22)25(31)27-21-14-8-4-9-15-21/h3,6-7,12-13,19,21-23H,4-5,8-11,14-18H2,1-2H3,(H,27,31)(H,28,32) |
InChI Key |
NDCSLSQMEBPVPR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C(=O)N(C1CCCCC1)C(=O)NC2CCCCC2)NC(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl N-[1-[cyclohexyl(cyclohexylcarbamoyl)amino]-3-methyl-1-oxobutan-2-yl]carbamate typically involves multiple steps. One common method includes the reaction of benzyl chloroformate with an amine derivative, followed by the introduction of cyclohexyl groups through nucleophilic substitution reactions. The reaction conditions often require the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions under controlled temperature and pressure conditions. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Purification steps such as recrystallization and chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
Benzyl N-[1-[cyclohexyl(cyclohexylcarbamoyl)amino]-3-methyl-1-oxobutan-2-yl]carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the benzyl or cyclohexyl groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzyl alcohol derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
Benzyl N-[1-[cyclohexyl(cyclohexylcarbamoyl)amino]-3-methyl-1-oxobutan-2-yl]carbamate is utilized in various fields of scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: This compound is used in studies involving enzyme inhibition and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of benzyl N-[1-[cyclohexyl(cyclohexylcarbamoyl)amino]-3-methyl-1-oxobutan-2-yl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active sites of enzymes, leading to inhibition of their activity. This interaction can affect various biochemical pathways, making the compound useful in studying enzyme functions and developing therapeutic agents.
Comparison with Similar Compounds
Structural Analogues and Key Differences
Table 1: Structural and Functional Group Comparison
Functional and Pharmacological Differences
- Psychoactive vs. Therapeutic Activity: The indazole carboxamide in exhibits psychoactive properties, likely due to its structural mimicry of endogenous cannabinoids .
- Enzyme Inhibition :
- Synthetic Accessibility: Compounds with benzyl carbamate groups (e.g., ) are often synthesized via carbamate coupling under mild conditions, whereas Pd-catalyzed methods () are required for aryl-amino linkages .
Physicochemical Properties
- Solubility : Benzyl carbamates with cyclohexyl groups (e.g., ) exhibit lower aqueous solubility due to hydrophobicity, whereas tert-butyl derivatives () may improve lipophilicity for membrane penetration .
Biological Activity
Benzyl N-[1-[cyclohexyl(cyclohexylcarbamoyl)amino]-3-methyl-1-oxobutan-2-yl]carbamate, also known by its CAS number 19746-19-1, is a compound of interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C26H39N3O4
- Molecular Weight : 457.613 g/mol
- Density : 1.14 g/cm³
- Boiling Point : Not specified in the sources
The compound features a complex structure that includes a carbamate moiety and a cyclohexyl group, which may influence its biological interactions.
Research indicates that compounds similar to this compound exhibit various mechanisms of action:
- Anticonvulsant Activity : A related study on similar compounds demonstrated significant anticonvulsant properties, with some derivatives showing enhanced potency compared to established anticonvulsants like phenobarbital. For instance, one compound exhibited an effective dose (ED50) of 0.0056 mmol/kg, indicating strong anticonvulsant potential .
- Neuroprotective Effects : Compounds in the same class have been shown to protect neuronal cells from oxidative stress and excitotoxicity, which are critical factors in neurodegenerative diseases.
- Inhibition of Enzymatic Activity : Some studies suggest that these compounds may inhibit specific enzymes involved in metabolic pathways, leading to altered pharmacokinetics and enhanced therapeutic effects.
Biological Activity Data
A summary of biological activities associated with this compound is presented below:
| Activity | Effect | Reference |
|---|---|---|
| Anticonvulsant | Potent against induced seizures | |
| Neuroprotection | Protective against neuronal damage | |
| Enzyme Inhibition | Alters metabolic pathways |
Case Study 1: Anticonvulsant Screening
A series of studies evaluated the anticonvulsant properties of related compounds. In one study, the compound demonstrated significant efficacy in preventing seizures induced by pentylenetetrazol (scPTZ) and maximal electroshock (MES) tests. The results indicated that the compound could serve as a potential therapeutic agent for epilepsy .
Case Study 2: Neurotoxicity Assessment
In assessing neurotoxicity, compounds derived from similar structures were tested for motor impairment and hepatotoxicity. Results showed minimal motor impairment at therapeutic doses, suggesting a favorable safety profile for this compound compared to traditional anticonvulsants .
Q & A
Q. What are the key synthetic pathways for synthesizing benzyl N-[1-[cyclohexyl(cyclohexylcarbamoyl)amino]-3-methyl-1-oxobutan-2-yl]carbamate?
The synthesis typically involves multi-step reactions under controlled conditions. For example, a three-step protocol may include:
Coupling reactions using palladium catalysts (e.g., Pd₂(dba)₃) and ligands (e.g., BINAP) in toluene under inert atmospheres to form intermediates .
Reductive amination with Fe powder and NH₄Cl in ethanol to reduce nitro groups .
Deprotection steps using HCl/MeOH or K₂CO₃ to yield the final carbamate .
Critical parameters : Temperature (often 60–100°C), pH control, and solvent selection (e.g., toluene, ethanol) significantly impact yield and purity .
Q. How can researchers validate the structural integrity of this compound?
Use a combination of:
- NMR spectroscopy : Confirm stereochemistry and functional groups (e.g., cyclohexyl protons at δ 1.2–2.0 ppm, carbamate carbonyl at ~155 ppm in ¹³C NMR) .
- Mass spectrometry (MS) : Identify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .
- X-ray crystallography : Resolve disordered cyclohexyl or stereochemical configurations, as seen in carbamate analogs .
Q. What purification strategies are effective for this compound?
- Column chromatography : Silica gel with gradients of ethyl acetate/hexane (e.g., 20–50% EtOAc) .
- Recrystallization : Use chloroform/methanol (1:1) to isolate pure crystals .
- HPLC : For enantiomeric resolution if chiral centers are present .
Advanced Research Questions
Q. How can researchers address contradictory data in enzymatic inhibition studies involving this compound?
Contradictions may arise from:
- Enzyme source variability (e.g., SARS-CoV-2 Mpro vs. cathepsin L). Validate activity using recombinant enzymes and standardized assays (IC₅₀ values <1 μM for potent inhibitors) .
- Stereochemical effects : Separate enantiomers via chiral HPLC and test individually, as minor structural changes (e.g., S vs. R configuration) can drastically alter binding .
- Assay conditions : Adjust pH (optimal ~7.4) and buffer composition to mimic physiological environments .
Q. What computational methods predict the binding mode of this carbamate to viral proteases?
- Molecular docking (AutoDock/Vina) : Model interactions with catalytic dyads (e.g., His41-Cys145 in SARS-CoV-2 Mpro) .
- MD simulations (GROMACS) : Assess stability of hydrogen bonds with cyclohexylcarbamoyl groups over 100 ns trajectories .
- Free energy calculations (MM/PBSA) : Quantify binding affinities (ΔG < -30 kcal/mol suggests strong inhibition) .
Q. How does the compound’s stability vary under different storage conditions?
- Thermal stability : Degrades above 40°C (TGA/DSC data). Store at -20°C in desiccated form .
- Photostability : Protect from UV light due to benzyl group sensitivity .
- Solution stability : Use aprotic solvents (e.g., DMSO) to prevent hydrolysis of the carbamate moiety .
Methodological Challenges and Solutions
Q. How to optimize enantioselective synthesis of this compound?
Q. What analytical techniques resolve structural ambiguities in cyclohexylcarbamoyl regions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
